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molecular formula C12H14O6 B8352124 4-(2,5-Dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid

4-(2,5-Dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid

Cat. No. B8352124
M. Wt: 254.24 g/mol
InChI Key: QWXVNQUQPINWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04483868

Procedure details

22.2 g of glyoxylic acid, 50 wt.% in water, are heated under reduced pressure until about 80% of the water present has been eliminated; then, after cooling, 54 g of 2,5-dimethoxyacetophenone are added, i.e., an excess of 100% over theoretical.
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[CH3:6][C:7]([C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[O:17][CH3:18])=[O:8]>O>[CH3:18][O:17][C:10]1[CH:11]=[CH:12][C:13]([O:15][CH3:16])=[CH:14][C:9]=1[C:7](=[O:8])[CH2:6][CH:2]([OH:3])[C:1]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then, after cooling

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)OC)C(CC(C(=O)O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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